2'-O-Methyladenosine 5'-monophosphate triethylammonium salt

Oligonucleotide synthesis Nucleotide chemistry Anhydrous coupling

2'-O-Methyladenosine 5'-monophosphate triethylammonium salt is a chemically defined, salt-form derivative of the endogenous nucleotide adenosine 5'-monophosphate (AMP). The compound comprises the 2'-O-methyladenosine 5'-monophosphate (2'-O-Me-AMP) active moiety paired with a triethylammonium (TEAH+) counterion, which is deliberately introduced to confer markedly improved handling properties over the free acid or metal-salt forms.

Molecular Formula C23H46N7O7P
Molecular Weight 563.6 g/mol
Cat. No. B12865528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-O-Methyladenosine 5'-monophosphate triethylammonium salt
Molecular FormulaC23H46N7O7P
Molecular Weight563.6 g/mol
Structural Identifiers
SMILESCC[NH+](CC)CC.CC[NH+](CC)CC.COC1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])[O-])O
InChIInChI=1S/C11H16N5O7P.2C6H15N/c1-21-8-7(17)5(2-22-24(18,19)20)23-11(8)16-4-15-6-9(12)13-3-14-10(6)16;2*1-4-7(5-2)6-3/h3-5,7-8,11,17H,2H2,1H3,(H2,12,13,14)(H2,18,19,20);2*4-6H2,1-3H3/t5-,7-,8-,11-;;/m1../s1
InChIKeyFHUDPJWVGJXUCX-LYYWGVPGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-O-Methyladenosine 5'-monophosphate triethylammonium salt: a chemically defined, solubility-enhanced modified nucleotide for RNA research and oligonucleotide synthesis


2'-O-Methyladenosine 5'-monophosphate triethylammonium salt is a chemically defined, salt-form derivative of the endogenous nucleotide adenosine 5'-monophosphate (AMP). The compound comprises the 2'-O-methyladenosine 5'-monophosphate (2'-O-Me-AMP) active moiety paired with a triethylammonium (TEAH+) counterion, which is deliberately introduced to confer markedly improved handling properties over the free acid or metal-salt forms [1]. As a purine ribonucleoside 5'-monophosphate bearing a 2′-O-methyl modification on the ribose sugar, it serves as a key building block in the synthesis of modified oligonucleotides and mRNA cap analogs, where the 2′-O-methyl group is essential for nuclease resistance, altered enzyme recognition, and the biological function of mature RNA transcripts [2].

Why unmodified AMP, other 2′-O-methyl NMPs, or alternative salt forms cannot replace 2'-O-Methyladenosine 5'-monophosphate triethylammonium salt in critical workflows


Substituting 2'-O-Methyladenosine 5'-monophosphate triethylammonium salt with unmodified adenosine 5'-monophosphate (AMP), other 2′-O-methyl nucleoside monophosphates (e.g., 2′-O-methylcytidine or 2′-O-methylguanosine 5′-monophosphates), or the free-acid/sodium-salt forms of 2′-O-Me-AMP leads to quantitatively distinct outcomes in enzymatic polymerization, nuclease susceptibility, organic-solvent solubility, and mRNA cap-dependent translation. The 2′-O-methyl group on the ribose directly reduces the catalytic rate of polynucleotide phosphorylase to approximately one-tenth that of unmodified ADP [1], while simultaneously conferring resistance to hydrolytic nucleases that readily degrade AMP-containing polymers [1]. The triethylammonium counterion is not an inert bystander: it enables >1 M solubility in dichloromethane versus marginal dissolution of the corresponding sodium salt, a decisive factor for anhydrous coupling reactions in oligonucleotide synthesis [2]. These properties are not replicated by alternative 2′-O-methyl NMPs, which present different nucleobase recognition surfaces and thus divergent biological fates. Consequently, procurement specifications must explicitly require the 2′-O-methyladenosine base, the 5′-monophosphate oxidation state, and the triethylammonium salt form to ensure reproducible experimental outcomes.

Quantitative differentiation evidence for 2'-O-Methyladenosine 5'-monophosphate triethylammonium salt versus closest analogs


Organic-solvent solubility: triethylammonium salt versus sodium salt

The triethylammonium (TEAH+) salt form of nucleotide analogues provides dramatically higher solubility in organic solvents relative to the corresponding free acid or metal-salt forms. In a representative head-to-head comparison, the sodium salt of 5′-O-dimethoxytritylthymidine H-phosphonate dissolved only marginally in dichloromethane, whereas the triethylammonium salt of the same compound reached concentrations exceeding 1 M in the identical solvent [1]. This solubility enhancement is a general property of TEAH+ nucleotide salts and directly applies to 2′-O-Methyladenosine 5′-monophosphate triethylammonium salt, rendering it compatible with anhydrous phosphoramidite coupling conditions that are inaccessible to the sodium or free-acid forms.

Oligonucleotide synthesis Nucleotide chemistry Anhydrous coupling

Enzymatic polymerization rate: 2′-O-methyladenosine 5′-diphosphate versus adenosine 5′-diphosphate

The 2′-O-methyl modification on the ribose ring profoundly reduces the substrate efficiency of the nucleotide for polynucleotide phosphorylase. In a direct side-by-side assay using primer-dependent polynucleotide phosphorylase from Escherichia coli, the rate of incorporation of 2′-O-methyladenosine 5′-diphosphate (AmDP) was only one-tenth of the rate obtained with unmodified adenosine 5′-diphosphate (ADP). The apparent Michaelis constant (Kₘ) for AmDP was determined to be 1.8 × 10⁻² M under the same conditions [1]. The phosphorylase enzyme responsible for this polymerization step is the same enzyme that processes 2′-O-methyladenosine 5′-monophosphate after its intracellular or in vitro conversion to the diphosphate by myokinase.

Polynucleotide phosphorylase Enzyme kinetics Modified nucleotide incorporation

Nuclease resistance of 2′-O-methyladenosine-containing polymers versus unmodified AMP polymers

The 2′-O-methyl modification confers resistance to nucleases that readily hydrolyze unmodified ribonucleotides. Snake venom phosphodiesterase, which efficiently degrades oligoribonucleotides via 2′,3′-cyclic phosphate intermediates, attacks oligonucleotides containing 2′-O-methyladenosine with significantly reduced efficiency. Furthermore, 2′-O-methylribonucleoside 5′-phosphates are resistant to hydrolysis by snake venom 5′-nucleotidase, whereas unmodified AMP is a competent substrate [1]. This differential stability is a direct consequence of the 2′-O-methyl group blocking the formation of the 2′,3′-cyclic intermediate required for ribonuclease-catalyzed strand scission.

Nuclease resistance RNA stability Modified oligonucleotides

mRNA cap-1 translation enhancement: 2′-O-methyladenosine at position +1 versus unmodified adenosine (cap-0)

Incorporation of 2′-O-methyladenosine at the first transcribed nucleotide (cap-1 structure) significantly enhances mRNA expression relative to cap-0 (unmethylated) transcripts. Studies in dendritic cells demonstrate that the presence of 2′-O-methylation at position +1 increases protein production levels, while also contributing to immune evasion by marking the transcript as 'self' and preventing activation of the innate immune sensor IFIT1 [1]. This functional gain is contingent on the specific adenosine nucleobase; 2′-O-methylation of other nucleotides (e.g., cytidine, guanosine, or uridine) at the same position does not duplicate the immune-evasive and translation-enhancing properties because the base identity determines recognition by cap-binding proteins and modifying enzymes.

mRNA vaccine Cap structure Translation efficiency

Divergent enzyme recognition: 2′-O-methyl-AMP versus N6-methyl-AMP in adenylate kinase and glycogen phosphorylase assays

N6-Methyladenosine 5′-monophosphate (N6-methyl-AMP) is a well-characterized activator of glycogen phosphorylase b (Kₐ = 22 µM) and a non-competitive inhibitor of rat adenylate kinase II (Kᵢ = 4.2 mM) . In contrast, 2′-O-methyladenosine 5′-monophosphate (2′-O-Me-AMP) is not reported to exhibit either of these activities. The complete divergence in pharmacological profile arises from the position of methylation: N6-methylation on the adenine base alters hydrogen-bonding and steric interactions at the enzyme active site, whereas 2′-O-methylation on the ribose primarily affects sugar pucker conformation and phosphodiester backbone geometry without directly perturbing base recognition surfaces. Researchers selecting between these two modified AMP analogs for enzyme inhibition or activation studies must therefore match the methylation position to the target enzyme's structural requirements.

Adenosine analog pharmacology Enzyme specificity Structure-activity relationship

High-confidence application scenarios for 2'-O-Methyladenosine 5'-monophosphate triethylammonium salt based on quantitative differentiation evidence


Synthesis of Cap-1 mRNA analogs for therapeutic and vaccine applications

2'-O-Methyladenosine 5'-monophosphate triethylammonium salt is the requisite building block for preparing m7GpppAm cap analogs, in which the 2′-O-methyladenosine at position +1 (cap-1 structure) is essential for evading IFIT1-mediated innate immune recognition and for achieving high-level protein expression in dendritic cells and other mammalian cell types . The triethylammonium salt form ensures solubility in acetonitrile and dichloromethane during phosphoramidite coupling on solid supports, a critical process parameter that the sodium or free-acid forms cannot satisfy [1].

Enzymatic synthesis of nuclease-resistant 2′-O-methylated RNA polymers

Researchers employing polynucleotide phosphorylase for template-independent synthesis of 2′-O-methylated RNA must use 2′-O-methyladenosine 5′-diphosphate (generated in situ from the 5′-monophosphate via myokinase). The 10-fold slower incorporation rate relative to unmodified ADP, and the apparent Kₘ of 1.8 × 10⁻² M, necessitate adjusted enzyme concentrations and extended reaction times . The resulting poly(2′-O-methyladenylic acid) polymers exhibit resistance to snake venom phosphodiesterase and 5′-nucleotidase, making them suitable for stability-demanding applications such as antisense oligonucleotide design and RNA structural probing .

Structural and mechanistic studies of RNA modification enzymes

2′-O-Methyladenosine 5′-monophosphate serves as a substrate or product analog for enzymes that install, recognize, or remove 2′-O-methyl modifications in rRNA, tRNA, and mRNA (e.g., fibrillarin/C/D box snoRNP complexes, and the cap-specific methyltransferase CAPAM). The availability of the compound in a highly soluble, precisely stoichiometric triethylammonium salt form facilitates accurate preparation of stock solutions for kinetic and crystallographic studies, where errors in counterion mass can otherwise compromise concentration calculations by up to 40% [1]. The distinct enzymatic profile versus N6-methyl-AMP ensures that researchers can probe 2′-O-ribose methylation without interference from base-methylation-dependent activities .

Quality control and reference standard for modified nucleotide analysis

Because 2′-O-methyladenosine is a naturally occurring modification in rRNA, tRNA, and mRNA, the 5′-monophosphate form is used as an authentic reference standard in LC-MS/MS and capillary electrophoresis methods for quantifying RNA modification stoichiometry. The triethylammonium salt's defined stoichiometry and high organic-solvent solubility facilitate preparation of calibration standards at known concentrations in mobile-phase-compatible solvents [1]. Using unmodified AMP or the wrong salt form would introduce systematic errors in retention time, ionization efficiency, and quantitative accuracy.

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